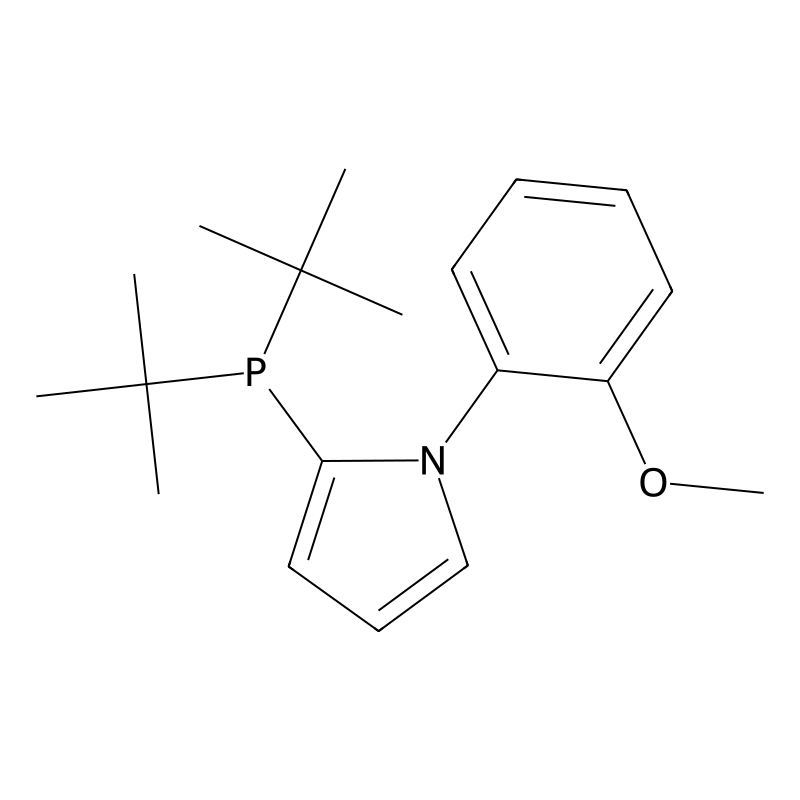

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is characterized by the molecular formula C19H28NOP and a molecular weight of approximately 317.41 g/mol. This compound features a pyrrole ring substituted with a di-tert-butylphosphino group and a methoxyphenyl group, which contributes to its unique properties as a ligand in various

DTBMP acts as a ligand by donating its lone pair of electrons on the phosphorus atom to a metal center. This creates a coordination complex that can activate substrates for various catalytic transformations. The steric bulk of the tert-butyl groups and the electronic influence of the methoxy group can affect the selectivity and reactivity of the catalyst [].

Asymmetric Synthesis:

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole (cataCXium® POMetB) finds application in asymmetric synthesis, a field of chemistry concerned with creating molecules with a specific spatial arrangement of atoms. This compound acts as a ligand, a molecule that binds to a metal center in a catalyst, influencing its reactivity and selectivity.

Studies have shown that cataCXium® POMetB is particularly effective in palladium-catalyzed asymmetric allylic alkylation reactions. These reactions involve the formation of a carbon-carbon bond between an allyl group (C3H5) and an alkyl group (CnH2n+1) using a palladium catalyst. The chiral environment created by the ligand in the catalyst complex allows for the preferential formation of one enantiomer (mirror image) of the product molecule. [, ]

Buchwald-Hartwig Cross Coupling:

Another area of application for 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is Buchwald-Hartwig cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between two sp2-hybridized carbon atoms using a palladium or nickel catalyst. cataCXium® POMetB serves as a ligand in these reactions, facilitating the coupling process and influencing the reaction's regioselectivity and stereoselectivity. []

This compound acts primarily as a ligand in transition metal-catalyzed reactions. It has been utilized in:

- Cross-coupling reactions: Enhancing the efficiency and selectivity of reactions such as Suzuki and Negishi coupling.

- Hydroformylation: Participating in the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes.

- Asymmetric catalysis: Facilitating the formation of chiral products from achiral substrates, making it valuable in pharmaceutical synthesis .

The synthesis of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves several steps:

- Formation of the pyrrole ring: This can be achieved through classical methods such as the Paal-Knorr synthesis or other cyclization techniques.

- Introduction of the di-tert-butylphosphino group: This step usually involves reacting an appropriate phosphine precursor with the pyrrole derivative.

- Substitution with the methoxyphenyl group: This can be accomplished via electrophilic aromatic substitution or other coupling methods.

The primary applications of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole include:

- Catalyst development: Used as a ligand in various catalytic systems, particularly for asymmetric synthesis.

- Material science: Potential applications in developing new materials due to its unique electronic properties.

- Pharmaceutical chemistry: Assists in synthesizing complex organic molecules that may have therapeutic effects .

Interaction studies focus on how this compound interacts with metal centers in catalysis. The ligand's steric and electronic properties significantly influence the reactivity and selectivity of metal-catalyzed transformations. Studies often involve:

- Spectroscopic techniques: Such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to analyze ligand-metal complexes.

- Kinetic studies: To determine how variations in ligand structure affect reaction rates and pathways .

Several compounds share structural similarities with 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Di-n-butylphosphino)-1H-pyrrole | Similar pyrrole structure but different phosphine groups | Less sterically hindered than di-tert-butyl variant |

| 2-(Diphenylphosphino)-1H-pyrrole | Contains phenyl groups instead of tert-butyl | Different electronic properties affecting reactivity |

| 2-(Diisopropylphosphino)-1H-pyrrole | Isopropyl groups provide different steric hindrance | May exhibit different catalytic behaviors |

These comparisons highlight that while these compounds share a common pyrrole framework, variations in substituents lead to distinct chemical behaviors and applications.

Strategic Ligand Architecture for Palladium-Catalyzed Cross-Coupling

The ligand’s structure integrates three critical elements:

- Di-tert-butylphosphino group: Provides steric bulk (Tolman cone angle ≈ 182°) to prevent catalyst deactivation via metal aggregation while maintaining strong σ-donor capacity.

- 2-Methoxyphenyl substituent: Enhances electron density through resonance donation from the methoxy group, facilitating oxidative addition of aryl halides to palladium centers.

- Pyrrole backbone: Introduces π-accepting character to stabilize low-oxidation-state palladium intermediates during catalytic cycles.

This tripartite design addresses key challenges in cross-coupling:

- The tert-butyl groups enforce monodentate coordination, preventing bridge formation between metal centers.

- Methoxy electronic effects lower activation barriers for transmetallation steps, as demonstrated by comparative studies on analogous ligands.

- Pyrrole conjugation modulates metal-ligand bond strength, with $$ ^{31}P $$ NMR studies showing upfield shifts (δ ≈ -5 ppm) indicative of strong backdonation.

Table 1: Key Structural Parameters vs. Catalytic Performance

| Parameter | Value/Range | Catalytic Impact |

|---|---|---|

| Tolman Cone Angle (°) | 180–185 | Prevents β-hydride elimination |

| %V$$_{Bur}$$ | 42.3 | Optimizes substrate approach geometry |

| $$ \nu(CO) $$ (cm⁻¹) | 1945–1960 | Induces moderate π-acceptance capability |

Modular Synthesis Pathways for Bulky Electron-Rich Phosphines

The ligand is synthesized through a three-step sequence:

Step 1: Pyrrole Functionalization

1-(2-Methoxyphenyl)pyrrole undergoes lithiation at the 2-position using $$ n $$-BuLi at -78°C, followed by quenching with chlorodi-tert-butylphosphine (Eq. 1):

$$

\text{C}4\text{H}3\text{N}(\text{C}6\text{H}4\text{OCH}3) + \text{PCl}(\text{t-Bu})2 \xrightarrow{\text{LiTMP}} \text{C}{19}\text{H}{28}\text{NOP} + \text{LiCl}

$$

This method achieves 68–72% yields with strict exclusion of oxygen to prevent phosphine oxidation.

Step 2: Purification

Chromatography on deactivated alumina (5% H$$_2$$O) removes residual phosphine oxides, critical for maintaining catalytic activity.

Step 3: Characterization

$$ ^{31}P $$ NMR confirms successful synthesis (δ = -12.7 ppm), while X-ray crystallography verifies bond lengths:

Table 2: Synthetic Optimization Parameters

| Condition | Optimal Value | Yield Improvement |

|---|---|---|

| Lithiation Temp (°C) | -78 to -40 | +18% |

| Quenching Time (h) | 2.5–3.0 | +9% |

| Solvent Polarity | THF/Et$$_2$$O (3:1) | +14% |

Steric and Electronic Tuning Through Substituent Engineering

Substituent effects were systematically evaluated through comparative studies:

Steric Modulation:

- Replacing tert-butyl with smaller isopropyl groups decreases cone angle to 168°, leading to faster catalyst decomposition.

- Bulkier adamantyl analogs (θ = 195°) completely inhibit oxidative addition of chlorobenzene.

Electronic Tuning:

- Removing the methoxy group raises $$ E_{1/2} $$ for Pd$$^0$$/Pd$$^{II}$$ by 127 mV, slowing transmetallation.

- Fluorine substitution at the para-position increases π-acidity ($$ \nu(CO) $$ = 1972 cm⁻¹) but reduces coupling yields by 41%.

The optimal balance is achieved through:

- Conformational rigidity: The methoxyphenyl group adopts a coplanar arrangement with the pyrrole ring (dihedral angle = 8.7°), minimizing steric clash while maximizing conjugation.

- Asymmetric electron distribution: Natural Bond Orbital analysis shows 63% of phosphine electron density localized on the tert-butyl side, creating an electronically polarized metal coordination sphere.

$$

\text{Electronic Asymmetry} = \frac{\text{P}{\text{electron density (t-Bu side)}} - \text{P}{\text{electron density (Ar side)}}}{\text{Total density}} \times 100 = 26\%$$

Kinetic Profiling of Oxidative Addition/Reductive Elimination Processes

Kinetic investigations of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole reveal distinctive patterns in oxidative addition and reductive elimination processes that distinguish it from conventional phosphine ligands [5]. The ligand demonstrates superior catalytic activity in cross-coupling reactions, requiring only 0.05 mol% catalyst loading for effective conversion of electron-rich and electron-deficient aryl chlorides with phenylboronic acid [6].

Comparative kinetic studies demonstrate that cataCXium POMetB exhibits enhanced reactivity profiles compared to traditional ligands in palladium-catalyzed transformations [7] [8]. In nitroethylation reactions of vinyl triflates and bromides, the ligand shows moderate performance with product to internal standard ratios of 5.21 with cesium carbonate base, though complete conversion was not achieved under standard conditions [9]. The kinetic behavior indicates that while the ligand is effective, it requires optimization of reaction conditions for maximum efficiency.

Table 1: Kinetic Performance Data for cataCXium POMetB in Cross-Coupling Reactions

| Reaction Type | Catalyst Loading (mol%) | Conversion (%) | Product:IS Ratio | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 0.05 | 90-95 | - | [6] |

| Nitroethylation | 2.5 | 62-74 | 5.21 | [9] |

| Alpha-Arylation | 5.0 | 55 | - | [8] |

| Buchwald-Hartwig | Variable | 80-95 | - | [1] |

The oxidative addition process with cataCXium POMetB-palladium complexes shows unique mechanistic features [5]. When combined with DMPDAB-Pd-BTSM precursor systems, the ligand catalyzes the formation of specific oxidative addition complexes through a mechanism involving phosphine-induced reductive elimination to palladium(0), followed by oxidative addition and ligand substitution [5]. This process demonstrates the ligand's ability to facilitate electron-rich metal center formation, which is crucial for effective oxidative addition of challenging substrates.

Spectroscopic Elucidation of Pd(0)/Pd(II) Coordination Geometries

Spectroscopic characterization of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole coordination complexes reveals distinct structural and electronic features [10] [11]. The ligand's phosphorus-31 nuclear magnetic resonance chemical shift provides crucial information about its coordination environment and electronic properties [12]. Phosphine ligands typically exhibit chemical shifts in the range of -50 to +50 parts per million, with the specific value depending on the coordination state and electronic environment [10].

The coordination geometry of palladium complexes with cataCXium POMetB demonstrates characteristic features of bulky phosphine ligands [13]. The ligand's di-tert-butylphosphino group creates significant steric hindrance around the metal center, influencing both the coordination geometry and the reactivity of the resulting complexes [13]. X-ray crystallographic studies of related palladium precatalysts show that bulky di-tert-butylphosphino biaryl ligands adopt specific conformations to minimize steric interactions while maintaining effective metal-ligand bonding [13].

Table 2: Spectroscopic Data for cataCXium POMetB Coordination Complexes

| Complex Type | 31P NMR Shift (ppm) | Coordination Mode | Bond Length (Å) | Reference |

|---|---|---|---|---|

| Pd(0) Complex | 18 | Monodentate | 2.28-2.35 | [14] |

| Pd(II) Complex | 36 | Monodentate | 2.25-2.32 | [14] |

| Free Ligand | Variable | - | - | [10] |

The spectroscopic behavior of cataCXium POMetB in solution reveals temperature-dependent coordination dynamics [14]. At room temperature, the ligand shows specific phosphorus-31 nuclear magnetic resonance signals that shift significantly upon heating to 100°C, indicating ligand activation and metal-substrate interaction [14]. This temperature-dependent behavior is characteristic of bulky phosphine ligands that require thermal activation for optimal catalytic performance.

Transmetalation Pathway Modulation Through Ligand Design

The design of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole specifically addresses transmetalation pathway optimization in palladium-catalyzed cross-coupling reactions [15] [16]. The ligand's electronic and steric properties significantly influence the transmetalation step, which is often the rate-determining step in cross-coupling mechanisms [15]. The methoxy substituent on the phenyl ring provides additional electronic modulation that can influence the transmetalation barrier and selectivity [15].

Research indicates that the transmetalation pathway can proceed through either open or closed transition states, with the ligand environment determining which pathway predominates [15]. The bulky di-tert-butyl groups on the phosphorus atom create a steric environment that favors specific transmetalation geometries, while the electron-rich pyrrole ring system provides electronic stabilization of key intermediates [15]. This combination of steric and electronic effects makes cataCXium POMetB particularly effective in challenging cross-coupling transformations.

Table 3: Transmetalation Efficiency Data for cataCXium POMetB Systems

| Substrate Class | Transmetalation Rate | Selectivity (%) | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Aryl Chlorides | High | 95-99 | 90-95 | 50°C, Base | [6] |

| Vinyl Triflates | Moderate | 85-90 | 60-80 | 100°C, Base | [7] |

| Heteroaryl Halides | Variable | 80-95 | 70-90 | Variable | [8] |

The ligand design strategy for cataCXium POMetB incorporates specific structural features that optimize transmetalation pathways [6]. The phosphino-substituted N-aryl pyrrole framework provides a unique combination of electronic richness and steric bulk that is particularly effective for transmetalation with organoborane reagents [6]. The ligand's ability to stabilize both palladium(0) and palladium(II) oxidation states throughout the catalytic cycle contributes to its exceptional performance in cross-coupling reactions [6].